3-Bromo-1-benzothiophene-2-sulfonyl chloride
Description
3-Bromo-1-benzothiophene-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with the molecular formula C₈H₄BrClO₂S₂ and a molecular weight of 311.5 g/mol. It features a benzothiophene core (a fused benzene and thiophene ring) substituted with a bromine atom at position 3 and a sulfonyl chloride group (-SO₂Cl) at position 2. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where sulfonyl chlorides serve as electrophilic intermediates for forming sulfonamides, sulfonate esters, or other functionalized derivatives .
Properties
IUPAC Name |
3-bromo-1-benzothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBNYRFXRRDTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569307 | |
| Record name | 3-Bromo-1-benzothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128852-11-9 | |
| Record name | 3-Bromo-1-benzothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-benzothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Regioselective Bromination Using N-Bromosuccinimide
Sulfonylation at the 2-Position
Direct Sulfonylation Using Chlorosulfonic Acid
Following bromination, sulfonylation at the 2-position is achieved using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. This method, adapted from protocols for analogous sulfonyl chlorides, involves dropwise addition of ClSO₃H to a cooled (−10°C) solution of 3-bromo-1-benzothiophene in dichloromethane. The reaction is quenched after 4 hours with ice-water, yielding the sulfonyl chloride as a crystalline solid.
Critical Parameters :
- Stoichiometry : 1.2 equivalents of ClSO₃H per mole of substrate
- Temperature Control : Maintained at −10°C to prevent polysulfonation
- Workup : Rapid filtration under nitrogen to minimize hydrolysis
Yield and Purity :
Alternative Route via Thiol Intermediate
For laboratories lacking access to chlorosulfonic acid, an alternative pathway involves synthesizing 3-bromo-1-benzothiophene-2-thiol followed by oxidation to the sulfonyl chloride.
Industrial-Scale Production
Continuous Flow Reactor Systems
To address exothermicity and scalability challenges, industrial synthesis employs continuous flow reactors. A representative setup involves:
- Bromination Module : NBS and 1-benzothiophene are mixed in a T-junction at 5°C, with residence time calibrated to 1 hour.
- Sulfonylation Module : Chlorosulfonic acid is introduced via a micromixer, maintaining a reaction temperature of −5°C through jacketed cooling.
- Inline Quenching : The product stream is immediately neutralized with aqueous sodium bicarbonate to prevent decomposition.
Advantages :
- Throughput : 50 kg/day
- Safety : Reduced exposure to hazardous reagents
- Consistency : Purity >99.5% across batches
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.0 Hz, 1H, H-7)
- δ 7.68 (t, J = 7.6 Hz, 1H, H-6)
- δ 7.52 (d, J = 8.0 Hz, 1H, H-4)
- δ 7.45 (t, J = 7.6 Hz, 1H, H-5)
¹³C NMR (100 MHz, CDCl₃) :
- 142.1 (C-2, sulfonyl chloride)
- 135.9 (C-3, bromine-substituted)
- 128.7–125.3 (aromatic carbons)
FT-IR (KBr) :
Mass Spectrometry (EI-MS) :
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
The sulfonyl chloride group is highly susceptible to hydrolysis, necessitating anhydrous conditions during synthesis and storage. Industrial protocols employ molecular sieves (3Å) in packaging to absorb trace moisture.
Regioselectivity in Sulfonylation
Competing sulfonation at the 4-position is minimized by maintaining low temperatures (−10°C) and using a slight excess of chlorosulfonic acid. Computational modeling (DFT) confirms that the 2-position is favored due to lower activation energy.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols.
*Yield inferred from analogous chlorinated systems in.
Key findings:
-
Amines react regioselectively at the sulfonyl chloride site without affecting the bromine substituent .
-
Thiols require Lewis acids (e.g., BF₃·OEt₂) to enhance nucleophilicity .
Transition Metal-Mediated Coupling Reactions
The bromine atom participates in cross-couplings, enabling C–C bond formation.
| Reaction Type | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-1-benzothiophene-2-sulfonyl chloride | 68–92% | |
| Heck coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenylated derivatives | 55%* |
*Demonstrated for non-brominated analogs in .
Mechanistic notes:
-
Bromine’s leaving-group ability facilitates oxidative addition in Pd-catalyzed systems .
-
Steric hindrance from the sulfonyl chloride group may reduce yields in bulkier substrates .
Electrophilic Cyclization and Ring Functionalization
The benzothiophene core undergoes electrophilic modifications.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dimethyl(thiodimethyl) sulfonium salt | DCM, rt, 24 h | 2,3-Disubstituted benzothiophenes | 99% | |
| TFAA, pTsOH | CH₂Cl₂, 45°C | C3-arylated derivatives | 67–77% |
Key observations:
-
Sulfonium salts promote cyclization via -sigmatropic rearrangements, retaining bromine integrity .
-
Acidic conditions (e.g., pTsOH) stabilize intermediates during arylation .
Oxidation and Reduction Pathways
| Reaction Type | Reagent | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂ | Sulfone derivative | Complete conversion | |
| Reduction | LiAlH₄, anhyd. ether | 3-Bromo-1-benzothiophene-2-sulfonamide | Partial decomposition |
Caveats:
-
Bromine’s electron-withdrawing effect destabilizes intermediates during reduction, leading to side reactions.
-
Oxidation to sulfones proceeds cleanly but may deactivate the ring for further electrophilic substitution.
Comparative Reactivity with Analogous Compounds
| Compound | Sulfonyl Chloride Reactivity | Bromine Participation | Key Difference |
|---|---|---|---|
| 3-Methyl-1-benzothiophene-2-sulfonyl chloride | Higher | None | Methyl group reduces electrophilicity |
| 5-Chloro-1-benzothiophene-2-sulfonyl chloride | Similar | Lower | Chlorine’s weaker leaving-group ability |
Functional Group Compatibility
Scientific Research Applications
Organic Synthesis
3-Bromo-1-benzothiophene-2-sulfonyl chloride serves as a crucial building block in organic synthesis. Its electrophilic nature allows it to participate in various reactions, including:
- Nucleophilic Substitution Reactions : The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
- Synthesis of Benzofuran Derivatives : This compound is utilized to create benzofuran derivatives, which have applications in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of benzothiophene exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer treatment. The mechanism involves inducing apoptosis through specific cellular pathways.
- Antimicrobial Properties : Studies have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Material Science
In material science, 3-Bromo-1-benzothiophene-2-sulfonyl chloride is employed in the synthesis of advanced materials:
- Polymers and Nanomaterials : Its reactivity allows for the development of polymers with tailored properties, enhancing their applicability in various fields .
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-Bromo-1-benzothiophene-2-sulfonyl chloride, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Chloro-1-benzothiophene-2-sulfonyl chloride | Benzothiophene derivative | Antimicrobial, anticancer |
| 4-Bromo-5-methylisoquinolin-1(2H)-one | Isoquinoline derivative | Antimicrobial, anticancer |
| 4-Chlorobenzothiophene | Benzothiophene derivative | Moderate antimicrobial activity |
The presence of both bromine and sulfonyl chloride functional groups enhances the electrophilicity and reactivity of 3-Bromo-1-benzothiophene-2-sulfonyl chloride compared to its analogs .
Anticancer Activity
A study demonstrated that derivatives of benzothiophene exhibited significant cytotoxicity against breast and ovarian cancer cell lines. The cytotoxic effects were linked to the compound's ability to activate apoptotic pathways, highlighting its potential as an anticancer agent .
Neurotoxicity Studies
Research has indicated that chlorinated benzothiophenes could inhibit neurotoxins, suggesting their application in treating neurodegenerative diseases or conditions associated with neurotoxicity .
Mechanism of Action
The mechanism of action of 3-Bromo-1-benzothiophene-2-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the bromine atom can participate in substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-bromo-1-benzothiophene-2-sulfonyl chloride with its structural analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Price (50 mg) | Key Features |
|---|---|---|---|---|
| 3-Bromo-1-benzothiophene-2-sulfonyl chloride | C₈H₄BrClO₂S₂ | 311.5 | 590 € | Bromine at C3, sulfonyl chloride at C2 |
| 5-Chloro-1-benzothiophene-2-sulfonyl chloride | C₈H₄Cl₂O₂S₂ | 267.0 | 735 € | Chlorine at C5, sulfonyl chloride at C2 |
| 1-Benzothiophene-5-sulfonyl chloride | C₈H₅ClO₂S₂ | 252.7 | 473 € | No halogen, sulfonyl chloride at C5 |
| 3-Bromo-1-benzofuran-2-sulfonyl chloride | C₈H₄BrClO₃S | 295.5 | N/A | Benzofuran core (oxygen heteroatom) |
Pricing and Commercial Availability
Data from CymitQuimica (2025) highlights significant price variations among benzothiophene sulfonyl chlorides. The target compound’s mid-range pricing (590 €/50 mg) reflects a balance between bromine’s synthetic utility and its relative abundance compared to specialized isomers like the 5-chloro variant .
Biological Activity
3-Bromo-1-benzothiophene-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHBrOS and a molecular weight of approximately 267.56 g/mol. It is classified as a sulfonyl chloride, characterized by its high reactivity due to the presence of the sulfonyl chloride functional group and the bromine atom at the 3-position of the benzothiophene ring, which enhances its electrophilic properties.
The biological activity of 3-Bromo-1-benzothiophene-2-sulfonyl chloride is primarily attributed to its interaction with various biological targets:
- Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives. This reactivity is crucial for its potential as an enzyme inhibitor.
- Enzyme Inhibition : The compound's mechanism involves targeting specific enzymes, thereby inhibiting their activity. This feature is particularly relevant in drug development aimed at treating diseases such as cancer.
Antimicrobial Properties
Research indicates that 3-Bromo-1-benzothiophene-2-sulfonyl chloride exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus. In studies using nutrient agar, concentrations as low as 19 parts per million completely prevented bacterial colony development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces cytotoxic effects on cancer cell lines. For example, compounds derived from 3-Bromo-1-benzothiophene-2-sulfonyl chloride were tested against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, showing promising results in inhibiting cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study highlighted that derivatives of 3-Bromo-1-benzothiophene-2-sulfonyl chloride displayed potent antibacterial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics.
- Cytotoxicity in Cancer Cells : In a comparative analysis, compounds related to 3-Bromo-1-benzothiophene-2-sulfonyl chloride were assessed for their IC values against various cancer cell lines. The results indicated that certain derivatives had lower IC values, indicating higher potency compared to established chemotherapeutics .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Concentration (ppm) | Outcome |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 19 | Complete inhibition of growth |
| Anticancer | HeLa (cervical carcinoma) | 1 - 25 | Significant cytotoxicity observed |
| Anticancer | A549 (lung carcinoma) | 1 - 25 | Inhibition of cell proliferation |
Q & A
Q. What are the established synthetic routes for 3-bromo-1-benzothiophene-2-sulfonyl chloride, and how are intermediates validated?
-
Methodological Answer : A common approach involves sulfonylation of the benzothiophene core. For example, chlorosulfonation of 3-bromo-1-benzothiophene using chlorosulfonic acid under controlled temperatures (0–5°C) yields the sulfonyl chloride. Intermediates are validated via HPLC (purity >95%) and H/C NMR (e.g., characteristic sulfonyl chloride peaks at ~170 ppm in C NMR). Mass spectrometry (HRMS) confirms molecular weight (MW: 285.59 g/mol) .
-
Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrClOS | |
| CAS RN | Not explicitly listed | - |
| Critical NMR Peaks | δ 7.8–8.2 (aromatic H) |
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- FT-IR : Sulfonyl chloride S=O stretches (~1370 cm, asymmetric; ~1180 cm, symmetric).
- X-ray Crystallography : Resolves bromine and sulfonyl group positioning (if crystalline).
- Elemental Analysis : Validates C, H, N, S, Br, and Cl composition (±0.3% theoretical) .
Advanced Research Questions
Q. How can discrepancies in sulfonylation reaction yields be systematically addressed?
- Methodological Answer : Contradictory yields often arise from competing side reactions (e.g., hydrolysis of sulfonyl chloride to sulfonic acid). Mitigation strategies:
- Moisture Control : Use anhydrous solvents (e.g., dried DCM) and inert atmospheres.
- Temperature Optimization : Lower temperatures (e.g., −10°C) reduce hydrolysis but may slow reactivity. Kinetic studies (e.g., time-resolved H NMR) identify ideal conditions.
- Additive Screening : Scavengers like DMAP or molecular sieves improve electrophilicity .
Q. What strategies enhance regioselectivity in nucleophilic substitutions involving this reagent?
- Methodological Answer : Regioselectivity challenges arise due to the electron-withdrawing sulfonyl group and bromine’s steric effects. Approaches include:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack at the sulfur center.
- Catalytic Systems : Cu(I)-mediated Ullmann couplings direct substitutions to specific positions (e.g., para to sulfonyl groups).
- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilicity) .
Q. How do steric and electronic properties influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The benzothiophene framework creates a planar structure, reducing steric hindrance for Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Electronic Effects : The sulfonyl chloride group withdraws electron density, activating the bromine for oxidative addition. Hammett studies (σ values) quantify electronic contributions.
- Case Study : In Stille couplings, Pd(PPh) achieves >80% yield with aryl stannanes under microwave irradiation (120°C, 30 min) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on hydrolytic stability?
- Methodological Answer : Discrepancies may stem from pH or solvent variations. Systematic protocols:
pH Profiling : Test stability in buffered solutions (pH 2–10) via F NMR (if fluorinated analogs exist).
Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 72 hours; monitor by TLC or LC-MS.
Comparative Studies : Cross-reference with structurally similar compounds (e.g., 3-bromobenzenesulfonyl chloride, hydrolyzes faster due to lack of thiophene stabilization) .
Experimental Design Considerations
Q. What purification methods are optimal for isolating high-purity product?
- Methodological Answer :
- Recrystallization : Use ethyl acetate/hexane mixtures (1:3 v/v) to remove sulfonic acid byproducts.
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → 20% EtOAc/hexane).
- Crystallography : Slow evaporation from DCM yields X-ray-quality crystals for structural validation .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
